Methyl 3-methyl-4-(prop-2-enamido)benzoate
Description
Methyl 3-methyl-4-(prop-2-enamido)benzoate is a substituted benzoate ester characterized by a methyl ester group at position 1, a methyl substituent at position 3, and a prop-2-enamido (acrylamido) group at position 4 of the benzene ring.
Properties
IUPAC Name |
methyl 3-methyl-4-(prop-2-enoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-11(14)13-10-6-5-9(7-8(10)2)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFHGDNJEDFAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-(prop-2-enamido)benzoate typically involves the esterification of 3-methyl-4-(prop-2-enamido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-methyl-4-(prop-2-enamido)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 3-methyl-4-(prop-2-enamido)benzoic acid.
Reduction: 3-methyl-4-(prop-2-enamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-methyl-4-(prop-2-enamido)benzoate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions. Its structural features make it a suitable candidate for investigating the activity of specific enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals and advanced materials. Its reactivity and versatility make it an important building block in the manufacture of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-(prop-2-enamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites. This interaction can modulate the activity of the target protein, leading to changes in cellular processes and biochemical pathways. The compound’s effects are mediated by its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Based Comparisons
Methyl 3-methylbenzoate (Methyl m-toluate)
- Structure : Lacks the acrylamido group at position 3.
- Properties : Simpler alkyl-substituted benzoate with applications in flavor/fragrance industries due to its mild odor .
- Key Difference : The absence of the acrylamido group reduces reactivity, making methyl m-toluate more stable but less versatile in covalent bonding or polymerization.
Methyl 3-formamido-4-hydroxybenzoate
- Structure : Features a formamido (-NCHO) group at position 4 and a hydroxyl (-OH) group at position 2 .
- Properties : The hydroxyl group enhances solubility in polar solvents, while the formamido group may participate in hydrogen bonding.
- Key Difference : The prop-2-enamido group in the target compound introduces a reactive α,β-unsaturated carbonyl system, enabling Michael addition or cross-linking reactions absent in the formamido analog.
Methyl 4-acetamido-2-hydroxybenzoate
- Structure : Contains an acetamido (-NHCOCH₃) group at position 4 and a hydroxyl group at position 2 .
- Properties : The acetamido group offers moderate polarity, while the hydroxyl group increases acidity (pKa ~8–10).
- Key Difference : The acrylamido group in the target compound likely reduces solubility compared to acetamido derivatives but increases electrophilicity for nucleophilic attacks.
Physicochemical Properties
Biological Activity
Methyl 3-methyl-4-(prop-2-enamido)benzoate is an aromatic ester with notable biological activities. This compound belongs to a class of molecules characterized by their diverse pharmacological properties, particularly in the fields of medicinal chemistry and pharmacology. Below is a detailed examination of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is defined by the following structural features:
- Aromatic Ring : The compound contains a benzene ring substituted with a methyl ester group and an amide functionality.
- Side Chain : A propenamide side chain enhances its reactivity and potential biological interactions.
The chemical formula for this compound is .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on indole derivatives, which share structural similarities, have shown various biological activities including:
- Antitumor Efficacy : Compounds have been tested in xenograft models demonstrating the ability to inhibit tumor growth effectively. For example, a related compound demonstrated significant inhibition of malate dehydrogenase enzymes (MDH1 and MDH2), crucial in cancer metabolism, leading to reduced tumor viability .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various pathogens:
- Mechanism of Action : The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a study evaluating the anticancer potential of methyl derivatives, researchers found that this compound inhibited the growth of HCT116 colorectal cancer cells. The study utilized both in vitro assays and in vivo xenograft models to demonstrate the compound's efficacy against tumor growth.
Case Study 2: Antimicrobial Activity
A series of experiments were conducted to assess the antimicrobial activity of various methylated benzoates, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds within this class may inhibit key metabolic enzymes involved in cancer cell proliferation.
- Membrane Disruption : The amphipathic nature allows interaction with lipid membranes, leading to disruption and cell death in microbial species.
Q & A
Q. Methodological Answer :
Scaffold Modification : Vary substituents (e.g., methyl group, acrylamide chain) to assess impact on target binding.
Assay Selection :
- Enzyme inhibition: Measure IC₅₀ via fluorescence-based assays.
- Cytotoxicity: Use MTT assays on cell lines (e.g., HeLa).
Data Correlation :
- Compare logP (lipophilicity) with activity using QSAR models.
Reference : Analogous studies on methyl 4-(benzoylcarbamoylamino)benzoate show that electron-withdrawing groups enhance binding affinity .
Basic: What analytical methods validate the purity of this compound?
Q. Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/water (70:30), flow rate: 1.0 mL/min, UV detection at 254 nm.
- Validation Parameters :
Advanced: How to address contradictions between crystallographic and spectroscopic data?
Q. Methodological Answer :
Reconcile Discrepancies :
- If NMR suggests conformational flexibility (e.g., rotamers), use dynamic crystallography (variable-temperature XRD) to capture multiple states.
Cross-Validation :
- Compare DFT-calculated IR/NMR spectra with experimental data using Gaussian09 .
Case Study : SHELX refinement resolved a 0.1 Å bond-length mismatch in a related benzoate derivative .
Basic: What safety protocols apply to handling this compound?
Q. Methodological Answer :
- PPE : Lab coat, nitrile gloves, safety goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize with 10% NaOH before disposal in organic waste containers .
Advanced: How to study its interactions with enzymes using biophysical assays?
Q. Methodological Answer :
Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
Fluorescence Quenching : Monitor tryptophan emission (λex = 280 nm) to infer binding .
Example Data :
| [Compound] (µM) | ΔF/F₀ | Kd (µM) |
|---|---|---|
| 10 | 0.85 | 5.2 |
| 50 | 0.60 | — |
Advanced: What computational tools predict its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
